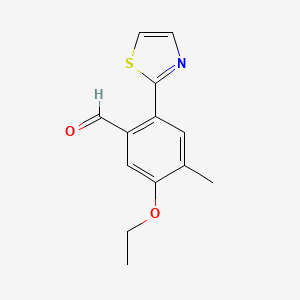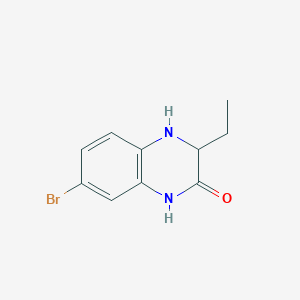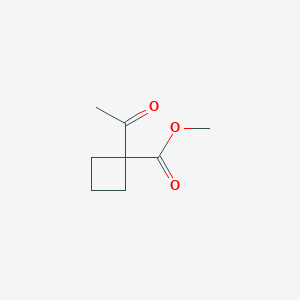
Methyl 1-acetylcyclobutane-1-carboxylate
Descripción general
Descripción
“Methyl 1-acetylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is used in research and has been documented in various scientific resources .
Physical And Chemical Properties Analysis
“Methyl 1-acetylcyclobutane-1-carboxylate” has a molecular weight of 156.18 . Other physical and chemical properties such as its boiling point, density, and solubility are not provided in the search results .
Aplicaciones Científicas De Investigación
Organic Synthesis Building Block
Methyl 1-acetylcyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable starting material for the synthesis of complex molecules. For instance, it can undergo reactions such as ring expansion, functional group interconversion, and cycloaddition, which are fundamental in constructing cyclic compounds with potential pharmaceutical applications .
Polymer Chemistry
In polymer chemistry, this compound can be used to synthesize novel (meth)acrylate polymers. These polymers have a wide range of applications due to their tunable properties, such as thermal stability, mechanical strength, and chemical resistance. The ester group in Methyl 1-acetylcyclobutane-1-carboxylate can be copolymerized with other monomers to create materials with specific characteristics for industrial and biomedical uses .
Medicinal Chemistry
The cyclobutane ring present in Methyl 1-acetylcyclobutane-1-carboxylate is a common motif in medicinal chemistry. It can be incorporated into drug molecules to improve their metabolic stability and modify their pharmacokinetic profiles. This is particularly useful in the design of new therapeutic agents that require a balance between lipophilicity and aqueous solubility .
Agrochemical Research
In agrochemical research, Methyl 1-acetylcyclobutane-1-carboxylate can be utilized to develop new pesticides and herbicides. Its chemical structure allows for the creation of compounds that can interact with specific biological targets in pests and weeds, providing a pathway to more effective and environmentally friendly agricultural chemicals .
Material Science
This compound’s unique chemical properties make it suitable for creating advanced materials. For example, it can be used in the development of high-performance coatings, adhesives, and sealants. These materials benefit from the robustness of the cyclobutane ring, which can enhance durability and resistance to degradation .
Catalysis
Methyl 1-acetylcyclobutane-1-carboxylate can act as a ligand in catalytic systems. It can coordinate to metal centers, forming complexes that catalyze various chemical reactions. This application is crucial in industrial processes where efficiency and selectivity of the catalysts are of paramount importance .
Flavor and Fragrance Industry
The ester group in Methyl 1-acetylcyclobutane-1-carboxylate can be involved in the synthesis of compounds used in the flavor and fragrance industry. By modifying the ester group or the cyclobutane ring, chemists can create a variety of aroma compounds with desired olfactory properties .
Environmental Science
Lastly, in environmental science, this compound can be studied for its biodegradability and potential impact on ecosystems. Understanding its breakdown products and their interactions with the environment is essential for assessing the ecological footprint of chemicals derived from Methyl 1-acetylcyclobutane-1-carboxylate .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-acetylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(9)8(4-3-5-8)7(10)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCHBIPBDZGWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetylcyclobutane-1-carboxylate | |
CAS RN |
1540220-96-9 | |
| Record name | methyl 1-acetylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)
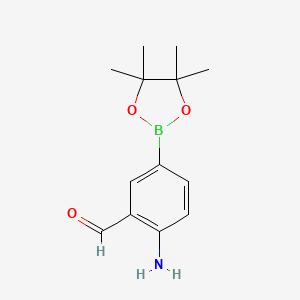
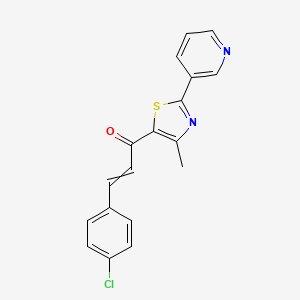
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
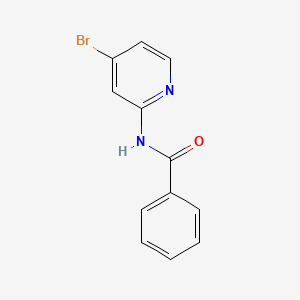

![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)


![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
